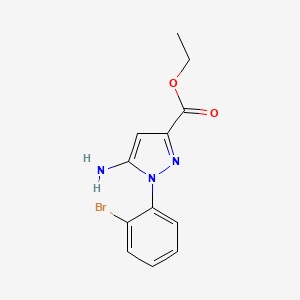

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHBMYSUAXQXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693327 | |

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-14-5 | |

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide details a robust two-precursor synthesis strategy, encompassing the preparation of key intermediates: 2-bromophenylhydrazine hydrochloride and diethyl 2-cyano-3-oxosuccinate. The core of this guide is a detailed, step-by-step protocol for the regioselective cyclocondensation reaction that yields the target pyrazole. Mechanistic insights, experimental considerations, and data presentation are included to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] The pyrazole scaffold's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design.[2] Compounds bearing the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][]

This compound (CAS No. 1269294-14-5) is a highly functionalized pyrazole derivative.[5] The presence of an amino group at the C5 position, an ester at C3, and a substituted phenyl ring at N1 provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6][7] This guide will provide a detailed roadmap for its synthesis, empowering researchers to access this valuable compound for their discovery programs.

Synthetic Strategy: A Regioselective Approach

The synthesis of the target pyrazole is achieved through a classical and reliable approach: the Knorr pyrazole synthesis. This methodology involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. A critical aspect of this synthesis is controlling the regioselectivity to ensure the formation of the desired 3-carboxylate isomer.

Our strategy involves two main stages:

-

Synthesis of Precursors: Preparation of the two key building blocks, 2-bromophenylhydrazine hydrochloride and diethyl 2-cyano-3-oxosuccinate.

-

Regioselective Cyclocondensation: The reaction of the precursors under controlled conditions to yield this compound.

The choice of diethyl 2-cyano-3-oxosuccinate as the 1,3-dicarbonyl equivalent is crucial for achieving the desired regiochemistry. The presence of two distinct carbonyl groups (a ketone and an ester) directs the cyclization process. The more electrophilic ketone is preferentially attacked by the substituted nitrogen of the hydrazine, leading to the formation of the pyrazole with the carboxylate group at the 3-position.

Experimental Protocols

Synthesis of Precursor 1: 2-Bromophenylhydrazine Hydrochloride

2-Bromophenylhydrazine is a key intermediate, typically prepared from 2-bromoaniline via a diazotization reaction followed by reduction.

Reaction Scheme: 2-Bromoaniline --(1. NaNO₂, HCl, 0-5 °C)--> [Diazonium Salt] --(2. SnCl₂/HCl)--> 2-Bromophenylhydrazine hydrochloride

Step-by-Step Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-bromoaniline (1 equivalent) to a solution of concentrated hydrochloric acid (3 equivalents) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes after the addition is complete.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at low temperature.

-

The resulting precipitate of 2-bromophenylhydrazine hydrochloride is collected by filtration.

-

-

Work-up and Purification:

-

Wash the filtered solid with a small amount of cold water, followed by a cold ethanol wash.

-

Dry the product under vacuum to yield 2-bromophenylhydrazine hydrochloride as a solid.

-

Synthesis of Precursor 2: Diethyl 2-cyano-3-oxosuccinate

This β-ketoester is synthesized via a Claisen condensation between ethyl cyanoacetate and diethyl oxalate.

Reaction Scheme: Ethyl Cyanoacetate + Diethyl Oxalate --(NaOEt, Ethanol)--> Diethyl 2-cyano-3-oxosuccinate

Step-by-Step Protocol:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully dissolving metallic sodium (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl oxalate (1.2 equivalents).

-

-

Condensation:

-

Slowly add ethyl cyanoacetate (1 equivalent) to the stirred solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield diethyl 2-cyano-3-oxosuccinate.

-

Final Synthesis: this compound

This is the final, regioselective cyclocondensation step.

Reaction Scheme: 2-Bromophenylhydrazine hydrochloride + Diethyl 2-cyano-3-oxosuccinate --(Acetic Acid, Ethanol, Reflux)--> this compound

Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylhydrazine hydrochloride (1 equivalent) and diethyl 2-cyano-3-oxosuccinate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

-

Cyclocondensation:

-

Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

-

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of 2-bromophenylhydrazine onto the more electrophilic ketonic carbonyl group of diethyl 2-cyano-3-oxosuccinate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ester carbonyl group. Subsequent dehydration and tautomerization of the resulting intermediate leads to the formation of the stable aromatic 5-aminopyrazole ring.

Data Summary

The following table summarizes the key reactants and the final product of this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material |

| 2-Bromophenylhydrazine hydrochloride | C₆H₈BrClN₂ | 223.50 | Precursor 1 |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Starting Material |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Starting Material |

| Diethyl 2-cyano-3-oxosuccinate | C₉H₁₁NO₅ | 213.19 | Precursor 2 |

| This compound | C₁₂H₁₂BrN₃O₂ | 310.15 | Final Product |

Overall Synthetic Workflow

The entire synthetic process can be visualized as a two-branched pathway converging to the final product.

Caption: Overall synthetic workflow.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded strategy for the synthesis of this compound. By detailing the preparation of the necessary precursors and providing a step-by-step protocol for the regioselective cyclocondensation, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and practical execution of this synthesis, ultimately facilitating the exploration of novel pyrazole-based compounds in drug discovery and development.

References

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

-

Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

-

CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl)

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

Arkivoc. Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]

-

MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

Sources

Spectroscopic Characterization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This pyrazole derivative is a significant heterocyclic building block in medicinal chemistry, often utilized in the synthesis of compounds with potential anti-inflammatory, analgesic, or anti-cancer properties.[1] Its unambiguous characterization is paramount for ensuring the integrity of subsequent drug discovery and development efforts.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a deeper understanding of the rationale behind the experimental choices and the interpretation of the resulting data.

The Analytical Strategy: A Multi-faceted Approach

The structural confirmation of a novel or synthesized molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. Instead, we rely on the synergy of several spectroscopic methods to build a complete and validated picture of the molecule's identity and purity. The workflow outlined below represents a robust strategy for achieving this.

Figure 1: A typical workflow for the synthesis and spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, we will primarily focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like those on an amino group).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic region.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation:

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in the target molecule. These predictions are based on known substituent effects on pyrazole and benzene rings.[2][3]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| -NH₂ | 5.0 - 6.0 | Broad singlet | - | The amino protons are exchangeable, leading to a broad signal. The chemical shift can vary with concentration and solvent. |

| Pyrazole C4-H | 6.0 - 6.5 | Singlet | - | This proton is a singlet as it has no adjacent protons on the pyrazole ring. |

| Bromophenyl H | 7.2 - 7.8 | Multiplet | ~7-8 Hz | The four protons on the 2-bromophenyl ring will appear as a complex multiplet due to ortho, meta, and para couplings. |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | ~7 Hz | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7 Hz | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans will be required. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectrum and Interpretation:

The table below provides the predicted chemical shifts for the carbon atoms. These are based on data from similar pyrazole structures.[2][4]

| Carbon(s) | Predicted δ (ppm) | Justification |

| C=O (Ester) | 160 - 165 | The carbonyl carbon of the ester group is deshielded and appears downfield. |

| Pyrazole C5 | 145 - 150 | The C5 carbon is attached to the amino group, influencing its chemical shift. |

| Pyrazole C3 | 140 - 145 | The C3 carbon is attached to the ester group. |

| Bromophenyl C1' | 135 - 140 | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| Bromophenyl C-Br | 115 - 120 | The carbon atom directly bonded to the bromine atom is shielded. |

| Bromophenyl CH | 125 - 135 | The remaining four aromatic carbons will appear in this region. |

| Pyrazole C4 | 90 - 95 | The C4 carbon is typically shielded in this type of pyrazole system. |

| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | 14 - 16 | The methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high mass accuracy required for HRMS.

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion: The molecular formula is C₁₂H₁₂BrN₃O₂. The expected monoisotopic mass is approximately 310.01 g/mol . HRMS should confirm this mass to within a few parts per million (ppm).

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, there will be two major peaks of nearly equal intensity: one for the ⁷⁹Br isotope ([M+H]⁺) and one for the ⁸¹Br isotope ([M+2+H]⁺), separated by approximately 2 m/z units. This isotopic signature is a strong indicator of the presence of a single bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Figure 2: A simplified workflow for FT-IR analysis.

Experimental Protocol:

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a simple and common method. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

Predicted FT-IR Spectrum and Interpretation:

The following table summarizes the key vibrational frequencies expected for the functional groups in this compound.[5][6]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amino) | 3300 - 3500 | Two sharp to medium bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak bands |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak bands |

| C=O Stretch (Ester) | 1700 - 1730 | Strong, sharp band |

| C=N & C=C Stretch (Ring) | 1500 - 1650 | Multiple medium to strong bands |

| N-H Bend (Amino) | 1580 - 1620 | Medium band, may overlap with ring stretches |

| C-O Stretch (Ester) | 1200 - 1300 | Strong band |

| C-Br Stretch | 500 - 650 | Medium to strong band in the fingerprint region |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Spectrum and Interpretation:

Pyrazole derivatives typically exhibit strong absorption in the UV region.[7][8][9][10][11] For this compound, one would expect to see one or more strong absorption bands (λₘₐₓ) between 220 and 300 nm. These absorptions are due to π → π* electronic transitions within the conjugated pyrazole and phenyl ring systems. The exact position and intensity of these bands will be influenced by the various substituents on the rings.

Conclusion

The combination of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers can confidently confirm the structure and purity of their synthesized material, which is a critical step in the advancement of any research or drug development program. The predicted data in this guide, based on established principles and data from related structures, serves as a robust framework for the analysis of this important heterocyclic compound.

References

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Photograph]. Retrieved from [Link]

-

MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6603. [Link]

-

Royal Society of Chemistry. (2018). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 20(25), 17029-17037. [Link]

-

ResearchGate. (n.d.). UV–Vis spectrum of compound 3c. [Photograph]. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... [Table]. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(53), 33485-33491. [Link]

-

Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(104), 85731-85739. [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

FLORE Repository. (2018). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental FTIR spectra of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate crystal. [Photograph]. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. flore.unifi.it [flore.unifi.it]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1H NMR and 13C NMR data for Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, making their unambiguous structural characterization a critical step in research and development.[1][2] NMR spectroscopy stands as the most powerful technique for the elucidation of the molecular structure of such compounds in solution.

This document offers a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles and data from analogous structures. It further provides a detailed experimental protocol for data acquisition and an in-depth guide to spectral interpretation, designed for researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of substituent effects and comparison with known data for similar structural motifs, including 2-bromoaniline, ethyl acrylate, and various N-aryl and 5-aminopyrazole derivatives.[3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (pyrazole) | ~ 6.0 - 6.5 | s | - | 1H |

| NH₂ | ~ 5.0 - 6.0 | br s | - | 2H |

| H-3' (bromophenyl) | ~ 7.6 - 7.8 | dd | J ≈ 8.0, 1.5 | 1H |

| H-4' (bromophenyl) | ~ 7.3 - 7.5 | td | J ≈ 7.5, 1.5 | 1H |

| H-5' (bromophenyl) | ~ 7.2 - 7.4 | td | J ≈ 8.0, 1.5 | 1H |

| H-6' (bromophenyl) | ~ 7.5 - 7.7 | dd | J ≈ 8.0, 1.5 | 1H |

| -OCH₂CH₃ | ~ 4.2 - 4.4 | q | J ≈ 7.1 | 2H |

| -OCH₂CH₃ | ~ 1.2 - 1.4 | t | J ≈ 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 162 - 165 |

| C-5 (pyrazole) | ~ 148 - 152 |

| C-3 (pyrazole) | ~ 140 - 145 |

| C-1' (bromophenyl) | ~ 135 - 138 |

| C-3' (bromophenyl) | ~ 133 - 135 |

| C-6' (bromophenyl) | ~ 128 - 130 |

| C-4' (bromophenyl) | ~ 127 - 129 |

| C-5' (bromophenyl) | ~ 125 - 127 |

| C-2' (bromophenyl) | ~ 122 - 125 |

| C-4 (pyrazole) | ~ 95 - 100 |

| -OCH₂CH₃ | ~ 60 - 62 |

| -OCH₂CH₃ | ~ 14 - 15 |

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for the title compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

If the compound shows poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Set the acquisition time to at least 2 seconds.

-

Employ a relaxation delay of 2-5 seconds to ensure full relaxation of the protons.

-

Use a 30-degree pulse angle.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use an acquisition time of at least 1 second and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[10]

-

-

2D NMR (COSY, HSQC, HMBC):

-

For unambiguous assignment, it is highly recommended to perform 2D NMR experiments.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

In-depth Spectral Analysis and Structural Elucidation

A detailed interpretation of the NMR spectra is essential for the confirmation of the molecular structure.

¹H NMR Spectrum Interpretation:

-

Ethyl Group (-OCH₂CH₃): This group will present as a quartet for the methylene (-OCH₂-) protons around δ 4.2-4.4 ppm, coupled to the three methyl (-CH₃) protons, which will appear as a triplet around δ 1.2-1.4 ppm.[11][12] The characteristic coupling constant will be approximately 7.1 Hz.

-

Amino Group (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm. The broadness of this signal is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.

-

Pyrazole Ring Proton (H-4): This proton will appear as a singlet in the range of δ 6.0-6.5 ppm. Its isolated nature (no adjacent protons) leads to the singlet multiplicity.

-

2-Bromophenyl Group Protons: These four protons will exhibit a complex splitting pattern in the aromatic region (δ 7.2-7.8 ppm). Based on the data for 2-bromoaniline, the proton ortho to the bromine (H-3') is expected to be the most downfield, while the others will show characteristic doublet of doublets or triplet of doublets patterns due to ortho and meta couplings.[4][13]

¹³C NMR Spectrum Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, appearing around δ 162-165 ppm.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are influenced by the substituents. C-5, attached to the amino group, is expected around δ 148-152 ppm. C-3, attached to the carboxylate, should be in the δ 140-145 ppm range. The C-4 carbon will be the most upfield of the ring carbons, at approximately δ 95-100 ppm.[9]

-

2-Bromophenyl Group Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region (δ 122-138 ppm). The carbon directly attached to the bromine (C-2') will be relatively upfield due to the heavy atom effect, while the carbon attached to the pyrazole nitrogen (C-1') will be downfield.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be found around δ 60-62 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at δ 14-15 ppm.[14][15]

Confirmation with 2D NMR:

-

COSY: Will show correlations between the -OCH₂- and -CH₃ protons of the ethyl group, and among the coupled protons of the 2-bromophenyl ring.

-

HSQC: Will confirm the direct attachment of protons to their respective carbons (e.g., H-4 to C-4, ethyl protons to ethyl carbons, and aromatic protons to their corresponding carbons).

-

HMBC: This is crucial for confirming the connectivity of the different fragments. Key expected correlations include:

-

The pyrazole H-4 proton to C-3 and C-5.

-

The -OCH₂- protons to the C=O carbon and the -CH₃ carbon.

-

Protons on the 2-bromophenyl ring to the adjacent carbons and to the pyrazole C-5.

-

Visualization of Molecular Structure and Workflow

A placeholder for the molecular structure diagram. A proper diagram would have each atom labeled for cross-referencing with the NMR tables.

NMR Analysis Workflow: A step-by-step process from sample preparation to final structural confirmation.

References

-

Novice Level NMR Spectrum 17. (n.d.). Retrieved from [Link]

-

¹H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2) and methacrylate (3, 4) derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-Bromoaniline. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Bromoaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2021). PMC. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

¹H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate)... (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers in Chemistry. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ethyl 3,3-bis(4-fluorophenyl)acrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved from [Link]

-

Solved I need help analyzing this 1H NMR spectrum for | Chegg.com. (2023). Retrieved from [Link]

-

¹H and ¹³C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Retrieved from [Link]

-

Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ethylacrylate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethyl Acrylate. (n.d.). PubChem. Retrieved from [Link]

-

Solved Given below is the structure for ethyl acrylate. | Chegg.com. (2024). Retrieved from [Link]

-

¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PMC. Retrieved from [Link]

-

Two routes comparison for synthesis 5-aminopyrazole derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

A guide to ¹³C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

Sources

- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromoaniline(615-36-1) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Bromoaniline(615-36-1) 1H NMR [m.chemicalbook.com]

- 5. Ethyl acrylate(140-88-5) 13C NMR [m.chemicalbook.com]

- 6. Ethyl acrylate(140-88-5) 1H NMR [m.chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. rsc.org [rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. compoundchem.com [compoundchem.com]

- 11. hnl17_sln.html [ursula.chem.yale.edu]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978) [hmdb.ca]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] this compound is a key intermediate, a versatile building block used in the synthesis of complex pharmaceutical molecules with potential anti-inflammatory, analgesic, or anti-cancer activities.[2] Its precise structural characterization and quantification are not merely academic exercises; they are foundational to ensuring the safety, efficacy, and quality of potential new medicines.

This guide provides an in-depth, experience-driven walkthrough of the mass spectrometric analysis of this specific compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, validated method for its identification and characterization. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring a comprehensive understanding of the analytical process from sample preparation to data interpretation and method validation.

Foundational Principles: Tailoring Mass Spectrometry to the Analyte

The successful analysis of any molecule begins with understanding its chemical properties and selecting the most appropriate analytical technique. A multi-faceted approach is often best for unambiguous structure confirmation, employing techniques like NMR, MS, and X-ray Crystallography in concert.[3] For this guide, we focus on Mass Spectrometry (MS), a cornerstone for determining molecular weight and elucidating structure through fragmentation analysis.[3]

Analyte Profile: this compound

A thorough analysis is predicated on the known characteristics of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [2] |

| Molecular Weight | 310.15 g/mol | [2] |

| Key Functional Groups | Primary Amine (-NH₂), Ethyl Ester (-COOCH₂CH₃), N-Aryl Pyrazole, Bromophenyl Moiety | N/A |

| CAS Number | 1269294-14-5 | [2] |

The presence of multiple polar functional groups and basic nitrogen atoms makes this compound an ideal candidate for Electrospray Ionization (ESI).[4]

The Rationale for Electrospray Ionization (ESI)

ESI is a "soft ionization" technique that generates ions from thermally labile or non-volatile molecules in solution by applying a high voltage to create an aerosol.[5] This method is exceptionally well-suited for our analyte for several reasons:

-

Preservation of the Molecular Ion: Unlike hard ionization techniques like Electron Ionization (EI), ESI imparts low internal energy to the analyte, minimizing in-source fragmentation. This ensures the prominent observation of the protonated molecule, [M+H]+, which is critical for confirming the molecular weight.[6]

-

High Ionization Efficiency: The basic sites on the molecule—specifically the amino group and the pyrazole ring nitrogens—readily accept a proton in the acidic mobile phase typically used for reverse-phase chromatography. This leads to high ionization efficiency in positive ion mode.[4]

-

Compatibility with Liquid Chromatography (LC): ESI provides a seamless interface between the separation power of LC and the detection capabilities of MS, a crucial combination for analyzing compounds within complex mixtures or for purity assessments.[7]

The workflow for this analysis will, therefore, be centered around a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) platform.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a sequence of carefully controlled and validated steps. The following workflow is designed to ensure reproducibility and accuracy.

Caption: High-level experimental workflow for LC-MS analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies grounded in established best practices.

Sample Preparation Protocol

The objective is to prepare a clean, particle-free sample at a suitable concentration for LC-MS analysis, avoiding system contamination and signal saturation.[8]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a stock solution of ~1 mg/mL.

-

Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A typical starting concentration for analysis is 1-10 µM.[8]

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[9]

LC-MS/MS Instrumentation and Parameters

This configuration is designed to achieve good chromatographic separation and high-sensitivity mass analysis.

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC System | Provides high-resolution separation and fast analysis times. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound and clean the column. |

| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Ionization Source | Electrospray Ionization (ESI) | Optimal for this polar, non-volatile compound.[5] |

| Polarity | Positive | The molecule contains basic nitrogens that are readily protonated. |

| MS Analyzer | Q-TOF or Orbitrap | Provides high mass accuracy (<5 ppm) for confident formula determination. |

| Scan Mode | Full Scan (MS1) and Data-Dependent MS/MS (MS2) | MS1 for parent ion detection; MS2 for structural fragmentation. |

| MS1 Scan Range | m/z 100-500 | Covers the expected molecular ion and potential adducts. |

| Collision Energy | Ramped (e.g., 10-40 eV) | To induce fragmentation and obtain a comprehensive MS/MS spectrum. |

Data Interpretation: Deciphering the Spectral Evidence

Full Scan (MS1) Analysis: The Molecular Fingerprint

The first step in data analysis is to identify the protonated molecule, [M+H]+.

-

Expected m/z: For C₁₂H₁₂BrN₃O₂, the monoisotopic mass is ~309.0167 Da. The protonated molecule [C₁₂H₁₃BrN₃O₂]+ will have an m/z of ~310.0240 .

-

The Bromine Isotopic Signature: A critical confirmation is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, the mass spectrum must show two peaks of almost equal intensity separated by ~2 Da: one for the ⁷⁹Br-containing ion (m/z ~310.02) and one for the ⁸¹Br-containing ion (m/z ~312.02). This pattern is an unmistakable indicator of a monobrominated compound.

Tandem MS (MS/MS) Analysis: Structural Elucidation through Fragmentation

By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can break the molecule apart and deduce its structure from the resulting fragments. The fragmentation of N-aryl pyrazoles often involves characteristic losses.[10][11]

Predicted Fragmentation Pathways:

Caption: Predicted MS/MS fragmentation pathways for the analyte.

-

Losses from the Ethyl Ester: Cleavage of bonds near the ester group is common.[12]

-

Loss of ethylene (C₂H₄, 28 Da): A McLafferty-type rearrangement can lead to the formation of the corresponding carboxylic acid at m/z 282/284.

-

Loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethanol (C₂H₅OH, 46 Da): Resulting in fragments at m/z 265/267 or 264/266.

-

-

Cleavage of the Pyrazole Ring: Pyrazole structures can undergo ring cleavage, often involving the loss of HCN (27 Da).[10]

-

Formation of the Bromophenyl Cation: A significant fragment corresponding to the bromophenyl group ([C₆H₄Br]+) at m/z 155/157 provides strong evidence for this part of the structure.

Table of Predicted Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Description |

| 310.02 / 312.02 | [C₁₂H₁₃BrN₃O₂]⁺ | Protonated Molecule [M+H]+ |

| 282.00 / 284.00 | [C₁₀H₉BrN₃O₂]⁺ | Loss of ethylene (C₂H₄) |

| 264.98 / 266.98 | [C₁₀H₇BrN₃O]⁺ | Loss of ethanol (C₂H₅OH) |

| 154.96 / 156.96 | [C₆H₅Br]⁺ | Bromobenzene cation |

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated environment, such as drug development, the analytical method must be validated to prove it is fit for its intended purpose.[13][14] Validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16][17]

Key Validation Parameters (ICH Q2(R2)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by chromatographically resolving the main peak from others and confirming its identity with MS/MS.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels, and the correlation coefficient (r²) should be >0.99.

-

Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with a known amount of the analyte (at low, medium, and high concentrations) and calculating the percent recovery.

-

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same instrument.

-

Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Results are expressed as the relative standard deviation (%RSD).

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, yields rich and unambiguous data. By leveraging the strengths of LC-ESI-MS/MS with a high-resolution mass spectrometer, one can confidently confirm the compound's identity via its accurate mass, characteristic bromine isotopic pattern, and predictable fragmentation pathways. Grounding this technical procedure in a robust validation framework ensures that the data generated is reliable, reproducible, and compliant with the stringent requirements of the pharmaceutical industry. This guide serves as a comprehensive blueprint for achieving that standard of analytical excellence.

References

- Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex AI Search.

- In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024, December 6). RSC Publishing.

- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

- Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. (n.d.). Phenomenex.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides.

- LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.

- Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.

- LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific.

- Analytical Methods Validation for FDA Compliance. (2020, March 13). RXinsider.

- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (n.d.). Indian Journal of Chemistry.

- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.

- Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC - NIH.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem.

- This compound. (n.d.). MySkinRecipes.

- 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester. (n.d.). Smolecule.

- ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate. (n.d.). CymitQuimica.

- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. (n.d.). Sigma-Aldrich.

- Electrospray ionization. (n.d.). Wikipedia.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2025, July 4). ResearchGate.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). NIH.

- Electrospray ionization efficiency scale of organic compounds. (2010, April 1). PubMed.

- An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrospray ionization efficiency scale of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 9. Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices [phenomenex.com]

- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fda.gov [fda.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

- 16. rxinsider.com [rxinsider.com]

- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to the Purity Assessment of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the purity assessment of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical research and development. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and strategic considerations necessary to ensure the quality and integrity of this critical intermediate. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, establishing a self-validating system for purity determination grounded in scientific first principles and regulatory expectations. The methodologies discussed herein are underpinned by authoritative sources, including the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Purity in a Pharmaceutical Intermediate

This compound is a bespoke molecule, often synthesized for its potential as a scaffold in the development of novel therapeutic agents, including those with anti-inflammatory or anti-cancer properties.[1] Its molecular structure, featuring a substituted pyrazole core, an amino group, an ester functional group, and a bromophenyl moiety, presents a unique set of analytical challenges. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the subsequent active pharmaceutical ingredient (API) synthesis.

Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a profound impact on the final drug substance. They may alter the pharmacological or toxicological profile of the API, interfere with downstream chemical transformations, or compromise the stability of the drug product. Therefore, a robust and well-validated analytical strategy for purity assessment is paramount.

This guide will systematically explore a multi-modal approach to the purity assessment of this compound, integrating chromatographic and spectroscopic techniques.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A thorough understanding of the synthetic route to this compound is the first step in a scientifically sound purity assessment. The most probable synthetic pathways involve the condensation of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl compound.[2][3] A likely synthesis is depicted below:

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile organic molecules and for quantifying impurities. [4]A well-developed HPLC method should be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities. [5] 3.1.1. Proposed Starting HPLC Method

While a validated method for this specific molecule is not publicly available, the following conditions, adapted from a method for a structurally similar compound, serve as an excellent starting point for method development and validation. [6]

| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides good retention for moderately polar compounds. Particle size and column dimensions can be adjusted for efficiency and run time. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent ionization state of the amino group and improve peak shape. For MS compatibility, replace with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength for this class of compounds. |

| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic rings and conjugated system are expected to have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |

3.1.2. Method Validation: The Pillar of Trustworthiness

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [7][8][9]Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [9]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

3.1.3. Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. [10][11][12]

-

Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS): Addressing Volatiles

GC-MS is the ideal technique for the identification and quantification of residual solvents and other volatile or semi-volatile impurities. [8] 3.2.1. Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

-

GC-MS Conditions:

-

Column: A non-polar column (e.g., DB-1 or equivalent) is typically used for residual solvent analysis.

-

Injector: Headspace autosampler.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all expected solvents.

-

Carrier Gas: Helium.

-

MS Detector: Scan mode to identify unknown volatiles, and selected ion monitoring (SIM) mode for quantification of known solvents.

-

-

Data Analysis: Identify solvents by comparing their mass spectra and retention times to a library and reference standards. Quantify using a standard addition or external standard method.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, confirming the identity of the main component and aiding in the structural elucidation of unknown impurities.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound. The spectra should be consistent with the proposed structure. Furthermore, NMR can be used to detect and quantify impurities that have distinct signals from the main component.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of impurities. The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a key diagnostic feature. The fragmentation pattern can provide structural information about the impurities.

Bringing It All Together: A Framework for Purity Specification

The purity specification for this compound should be established based on the data gathered from the analytical methods described above and should be in line with ICH guidelines for impurities in new drug substances (Q3A). [13][14]

| Test | Acceptance Criteria | Method |

|---|---|---|

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Purity (by HPLC) | ≥ 98.0% | RP-HPLC |

| Individual Impurity | ≤ 0.15% | RP-HPLC |

| Total Impurities | ≤ 1.0% | RP-HPLC |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

Conclusion

The purity assessment of this compound is a multifaceted process that requires a deep understanding of its chemistry and the application of a suite of orthogonal analytical techniques. By following the principles of scientific integrity, employing self-validating protocols, and grounding the analytical strategy in authoritative guidelines, researchers and developers can ensure the quality and consistency of this vital pharmaceutical intermediate. This, in turn, lays a solid foundation for the successful development of safe and effective new medicines.

References

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Bari, S. B., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-

Organisation for University Co-operation in Development. (2017). Q2(R1) Validation of Analytical Procedures. [Link]

-

Jadhav, S. B., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research International, 34(46B), 41-52. [Link]

-

ICH. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

-

Ravisankar, P., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Patel, Y. P., et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 2(1), 1-10. [Link]

-

SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Khan, M. A., et al. (2018). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. [Link]

-

Al-Mousawi, S. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 23(2), 263. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

-

Al-Zaydi, K. M. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

-

Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

-

Kumar, A., et al. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Analytical Methods, 16(28), 4059-4067. [Link]

-

Sharma, D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 55-65. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. primescholars.com [primescholars.com]

- 5. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]

- 7. database.ich.org [database.ich.org]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Official web site : ICH [ich.org]

- 14. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]

Chemical properties of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure is built upon a 5-aminopyrazole core, a privileged scaffold known for its broad spectrum of biological activities.[1][2][3][4] This molecule serves as a versatile intermediate, or building block, for the synthesis of more complex molecular architectures.[5] The strategic placement of its three key functional groups—a nucleophilic amino group, a reactive bromophenyl moiety, and a modifiable carboxylate ester—provides multiple avenues for chemical elaboration. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge required to leverage this compound in drug discovery and development programs. Its utility is particularly noted in the design of novel anti-inflammatory, analgesic, and anti-cancer agents.[2][3][5][6]

Molecular and Physicochemical Profile

The unique chemical behavior of this compound stems from the interplay of its constituent functional groups. The pyrazole ring itself is an aromatic heterocycle, conferring stability, while the substituents dictate its reactivity and potential for biological interactions.[2][7]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [5] |

| Molecular Weight | 310.15 g/mol | [5] |

| CAS Number | 1269294-14-5 | [5] |

Key Functional Groups and Their Influence:

-

5-Amino Group: This primary amine is a potent nucleophile and a hydrogen bond donor.[1][2] Its reactivity is central to building fused heterocyclic systems, and its ability to form hydrogen bonds is critical for molecular recognition at biological targets.[3]

-

1-(2-bromophenyl) Group: The bromine atom at the ortho position makes this moiety an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This allows for the facile introduction of diverse aryl, alkyl, or alkynyl groups, enabling extensive structure-activity relationship (SAR) studies. The ortho-substitution also introduces significant steric influence, affecting the conformation of the molecule by restricting rotation around the N-phenyl bond.[10][11]

-

3-Ethyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other derivatives.[6][12] This position is crucial for modifying the compound's solubility, polarity, and interaction with target proteins.

Synthesis and Purification

The synthesis of 1,3,5-substituted pyrazoles is a well-established area of heterocyclic chemistry. The most convergent and widely adopted strategy involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthetic equivalent.[2][13] For the title compound, the logical precursors are (2-bromophenyl)hydrazine and a suitable ethyl ester of a β-ketoester.

General Synthetic Workflow

The synthesis proceeds via the reaction of (2-bromophenyl)hydrazine with an ethyl 2-cyano-3-ethoxyacrylate or similar β-electrophilic carbonyl compound, leading to the formation of the pyrazole ring through a cyclization-condensation cascade.

Caption: General workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol

This protocol is adapted from general procedures for the synthesis of related 5-aminopyrazole derivatives and should be optimized for this specific substrate.[13][14]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2-bromophenyl)hydrazine (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add the β-ketoester equivalent, for instance, ethyl 2-cyano-3-ethoxyacrylate (1.0-1.1 eq), to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be employed to yield the pure product.

Spectroscopic and Structural Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative expectations based on analogous structures reported in the literature.[10][11][15][16]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 5.8-6.2 (s, 1H, pyrazole C4-H), 5.5-6.0 (br s, 2H, -NH₂), 4.2-4.4 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): 162-165 (C=O), 150-155 (pyrazole C5-NH₂), 140-145 (pyrazole C3-COOEt), 130-135 (Ar-C), 128-130 (Ar-C), 120-125 (Ar-C-Br), 90-95 (pyrazole C4), 60-62 (-OCH₂), 14-15 (-CH₃). |

| IR (cm⁻¹) | 3450-3300 (N-H stretch, asymmetric & symmetric), 1700-1720 (C=O stretch, ester), 1620-1640 (N-H bend), 1550-1580 (C=N, C=C stretch, aromatic), ~1050 (C-Br stretch). |

| Mass Spec (EI) | m/z: 310/312 (M⁺, M⁺+2, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes), with fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and subsequent fragments. |

Crystallographic Insights

While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, provides valuable insights.[11][17]

-

Molecular Geometry: The pyrazole ring is expected to be largely planar. Due to steric hindrance from the ortho-bromine atom, the phenyl ring will be significantly twisted out of the plane of the pyrazole ring, with a dihedral angle likely greater than 50°.[10][11]

-

Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonding. The amino group (N-H) is expected to form intermolecular hydrogen bonds with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of one-dimensional chains or tapes.[10][11][18]

Chemical Reactivity and Synthetic Utility

The title compound is a versatile scaffold for further chemical modification at three principal sites.

Caption: Key reactivity pathways of the title compound.

-

Reactions at the 5-Amino Group: The nucleophilic amino group readily undergoes acylation, sulfonylation, and alkylation.[1][19] More significantly, it serves as a key component for constructing fused heterocyclic systems. For instance, reaction with formamide or other 1,3-dielectrophiles can yield pyrazolo[3,4-d]pyrimidines, a core structure found in numerous kinase inhibitors.[19][20]

-

Cross-Coupling at the Bromophenyl Moiety: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[8] This allows for the modular installation of a vast array of substituents, which is a cornerstone of modern medicinal chemistry for probing steric and electronic requirements of binding pockets. Copper-catalyzed Ullmann-type reactions are also a viable alternative for C-N bond formation.[9][21]

-

Transformations of the Ester Group: The ethyl ester can be saponified under basic conditions to the corresponding carboxylic acid.[6] This acid is a versatile handle for generating libraries of amides via standard peptide coupling conditions (e.g., HATU, EDCI), which can profoundly alter the compound's pharmacological profile.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its chemical properties are defined by three distinct and orthogonally reactive functional groups, enabling chemists to systematically explore chemical space and optimize molecular properties. The demonstrated synthetic accessibility and predictable reactivity of the aminopyrazole core, combined with the versatility of the bromophenyl and ester handles, ensure its continued relevance as a high-value building block for the creation of novel therapeutics.[2][5] Researchers equipped with an understanding of its chemical nuances are well-positioned to unlock its full potential in developing next-generation pharmaceuticals.

References